6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Nucleophilic Ring-Opening Reactions : A study by Sathishkannan et al. (2017) found that trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates treated with arylhydrazines formed dihydropyrazoles, while treatment with hydrazines in AcOH resulted in cyclopropane-fused pyridazinones. This study highlights the chemical behavior of similar compounds in different reaction conditions.
Cycloaddition of Donor-Acceptor Cyclopropanes : Research by Garve et al. (2016) demonstrated that donor-acceptor cyclopropanes react with hydrazonyl chlorides under Lewis acid influence to yield tetrahydropyridazines. This process offers a method for accessing a variety of pyridazine derivatives.
Facile Synthesis Method : Hamad & Hashem (2000) developed a high-yield, one-pot reaction method for synthesizing 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones. This demonstrates the versatility and efficiency of synthesizing complex derivatives.
Enamine and Azaenamine Studies : The work by Ghozlan et al. (2007) involved reactions of 1-Arylhydrazonopyruvaldehydes with α,β-unsaturated nitriles to yield 6-amino-1,4-dihydropyridazines, which were further converted into pyridazinones and ethylidenemalononitrile derivatives. This research contributes to the understanding of chemical transformations in related compounds.
Biological and Pharmacological Activities
Antihypertensive and Antimitotic Activities : A study by Siddiqui, Mishra, & Shaharyar (2010) synthesized various derivatives of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one, showing promising antihypertensive activities. Similarly, Temple (1990) synthesized imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates with antimitotic properties.
Anti-inflammatory Activity : Research by Khan & Siddiqui (2000) demonstrated that 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinones possess significant anti-inflammatory activity, showcasing the therapeutic potential of these compounds.
Antioxidant and Antibacterial Properties : Ahmad et al. (2010) synthesized N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides with potential antioxidant and antibacterial activities.
Properties
IUPAC Name |
6-cyclopropyl-2-(cyclopropylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-6-5-10(9-3-4-9)12-13(11)7-8-1-2-8/h5-6,8-9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISSESPHYGVBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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